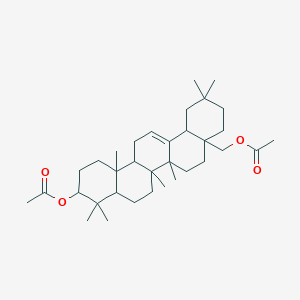

Olean-12-ene-3beta,28-diol diacetate

Description

Overview of Pentacyclic Triterpenoids and the Oleanane (B1240867) Structural Scaffold

Pentacyclic triterpenoids are broadly classified based on their carbon skeleton. Among the most common are the lupane, ursane, and oleanane types. nih.gov The oleanane scaffold is a defining feature of a major subgroup of these compounds and consists of five six-membered rings. nih.gov A characteristic feature of the oleanane skeleton is the gem-dimethyl group at the C-4 and C-20 positions. acs.org

The oleanane structure is not only prevalent in a vast number of plant species but has also been identified in the fossil record, serving as a crucial biomarker for tracing the evolutionary history of flowering plants (angiosperms). nih.govresearchgate.netresearchgate.net The presence of oleanane in geological sediments dating back to the Cretaceous period provides a molecular link to the diversification of these plants. nih.gov

Significance of Olean-12-ene-3beta,28-diol Diacetate as a Triterpenoid (B12794562) Derivative

This compound, also known as erythrodiol (B191199) diacetate, is a derivative of the naturally occurring oleanane triterpenoid, erythrodiol (olean-12-ene-3beta,28-diol). The significance of this diacetate derivative lies in its modified structure, which can influence its physicochemical properties and biological activities compared to its parent compound.

The acetylation at both the 3-beta and 28 positions alters the polarity of the molecule. This chemical modification is a common strategy in medicinal chemistry to potentially enhance properties such as membrane permeability. While direct and extensive research on the biological activities of this compound is not as abundant as for its precursor, studies on the closely related mono-acetylated derivative, erythrodiol-3-acetate, have shown anti-inflammatory and anticancer activities. nih.gov Furthermore, the parent compound, erythrodiol, has demonstrated a range of biological effects, including antiproliferative activity in breast cancer cells and the ability to enhance cholesterol efflux from macrophages, suggesting its potential role in mitigating atherosclerosis. nih.govresearchgate.net These findings on related compounds underscore the potential for this compound to possess significant bioactivity, making it a compound of interest for further investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₄H₅₄O₄ |

| Molecular Weight | 526.8 g/mol |

| Synonyms | Erythrodiol diacetate, 3β,28-diacetoxyolean-12-ene |

| Parent Compound | Erythrodiol (Olean-12-ene-3beta,28-diol) |

Data sourced from chemical supplier information.

The synthesis of this compound is typically achieved through the acetylation of erythrodiol using acetic anhydride (B1165640). This straightforward chemical modification allows for the production of the diacetate derivative for research purposes. The compound itself has been isolated from natural sources, such as the plant Salvia tchihatcheffii.

Historical Perspectives and Evolution of Oleanane Triterpenoid Research

The study of triterpenoids has a rich history, with the fundamental biosynthetic pathways being elucidated over half a century ago. nih.gov The "isoprene rule," proposed by Ruzicka and colleagues, laid the groundwork for understanding the construction of these complex molecules. nih.gov

The discovery of oleanane in the fossil record marked a significant milestone, establishing it as a key biomarker for angiosperms. nih.govresearchgate.netresearchgate.net This finding bridged the gap between chemistry and paleobotany, allowing scientists to trace the proliferation of flowering plants through geological time.

In more recent decades, research has shifted towards understanding the vast biological activities of oleanane triterpenoids. Naturally occurring oleananes, such as oleanolic acid, have been found in numerous medicinal plants and have been the subject of extensive study. acs.org This has led to the development of synthetic oleanane triterpenoids with enhanced potencies for various therapeutic applications. acs.org The evolution of research in this field highlights a continuous journey from structural elucidation and understanding natural distribution to the exploration of therapeutic potential and the synthesis of novel derivatives.

Structure

2D Structure

Properties

Molecular Formula |

C34H54O4 |

|---|---|

Molecular Weight |

526.8 g/mol |

IUPAC Name |

(10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl)methyl acetate |

InChI |

InChI=1S/C34H54O4/c1-22(35)37-21-34-18-16-29(3,4)20-25(34)24-10-11-27-31(7)14-13-28(38-23(2)36)30(5,6)26(31)12-15-33(27,9)32(24,8)17-19-34/h10,25-28H,11-21H2,1-9H3 |

InChI Key |

DGYMSRDXTBOSQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)(C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation of Olean 12 Ene 3beta,28 Diol and Analogues

Botanical Sources of Olean-12-ene-3beta,28-diol (Erythrodiol)

Erythrodiol (B191199) and its analogues have been identified in a variety of plant species. One of the most well-documented sources is the olive tree, Olea europaea . Erythrodiol is a known constituent of olives and is considered a precursor to other pentacyclic triterpenic acids found in this species. nih.gov It is present alongside other major triterpenoids such as oleanolic acid, maslinic acid, and uvaol.

A chemical investigation of the twigs of Artocarpus ovatus , an endemic tree in the Philippines, led to the isolation of 3β, 28-Dihydroxyolean-12-ene (Erythrodiol). semanticscholar.org In this plant, it co-occurs with other triterpenes like lupeol, α-amyrin, β-amyrin, and betulin. semanticscholar.org

While Trigonella foenum-graecum (fenugreek) is a medicinal plant rich in various secondary metabolites, including saponins, alkaloids, and phenols, the specific presence of Erythrodiol is not extensively documented in the reviewed literature. nih.gov The seeds are known to contain various phytochemicals, but detailed analysis in the provided sources focuses more on flavonoids and steroidal saponins. mdpi.comresearchgate.net However, other plants from the Fabaceae family, to which Trigonella belongs, are known sources of oleanane-type triterpenoids. nih.gov

Analogues of Erythrodiol, such as erythrodiol-3-acetate, have been isolated from the roots of Humboldtia unijuga . Furthermore, olean-12-en-28-ol, 3β-pentacosanoate, another derivative, has been isolated from the Capparis ovata plant.

The table below summarizes the distribution of Erythrodiol and related compounds in various botanical sources.

Table 1: Botanical Sources of Erythrodiol and its Analogues

| Compound Name | Botanical Source | Family |

|---|---|---|

| Olean-12-ene-3beta,28-diol (Erythrodiol) | Olea europaea (Olive) | Oleaceae |

| Olean-12-ene-3beta,28-diol (Erythrodiol) | Artocarpus ovatus | Moraceae |

| Erythrodiol-3-acetate | Humboldtia unijuga | Fabaceae |

| Olean-12-en-28-ol, 3β-pentacosanoate | Capparis ovata | Capparaceae |

Localization within Plant Tissues and Organs

The concentration and presence of Erythrodiol vary within different parts of a plant. In Olea europaea , triterpenoids, including Erythrodiol, are found in multiple organs. They have been identified in the fruit, leaves, stems, and branches. The leaves, in particular, are noted to have a higher content of triterpenes compared to the fruit.

In the case of Artocarpus ovatus , the isolation of Erythrodiol was performed from an extract of the plant's twigs. semanticscholar.org For analogues like erythrodiol-3-acetate, the roots of Humboldtia unijuga were the specific plant part used for isolation.

Extraction and Isolation Methodologies for Olean-12-ene-3beta,28-diol and Related Derivatives

The process of obtaining pure Erythrodiol or its analogues from plant material involves sophisticated extraction and separation techniques.

Chromatography is the cornerstone of purification for triterpenoids. Following initial solvent extraction from the plant material, the resulting crude extract is subjected to various chromatographic methods to separate the complex mixture of phytochemicals.

Commonly employed techniques include:

Column Chromatography: Crude extracts are often first fractionated using column chromatography with stationary phases like silica (B1680970) gel or resin (e.g., hydrated resin D101). A gradient of solvents with increasing polarity (e.g., dichloromethane/methanol (B129727) mixtures) is used to elute different compounds based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC): This technique is used for both analytical quantification and preparative purification. Reverse-phase HPLC is frequently used to achieve high-resolution separation and determine the purity of the isolated compounds. Purity levels of over 98% have been reported for synthesized derivatives using HPLC analysis.

Thin-Layer Chromatography (TLC): Preparative TLC is another method used for the final purification of compounds from semi-purified fractions.

The successful separation of compounds is typically confirmed through spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), which elucidate the final chemical structure.

Activity-guided isolation is a strategic approach used to target and purify bioactive compounds from a natural source. This process involves a feedback loop where biological assays guide the chemical fractionation process.

The general workflow is as follows:

A crude extract of the plant is prepared and tested for a specific biological activity (e.g., antioxidant, anti-inflammatory, or anticancer effects).

If the crude extract shows promising activity, it is separated into several fractions using chromatographic techniques.

Each fraction is then tested for the same biological activity.

The most active fraction is selected for further separation and purification.

This iterative process of separation and bioassay is repeated until a pure, active compound is isolated.

This methodology ensures that the research effort is focused on the most biologically relevant molecules within the plant extract. For example, this strategy has been effectively used to isolate antioxidant phenolic compounds by using assays such as DPPH and ABTS radical scavenging to guide the fractionation of the plant extract.

Biosynthetic Pathways of Olean 12 Ene 3beta,28 Diol and the Oleanane Skeleton

General Triterpenoid (B12794562) Biosynthesis from Isoprenoid Units

The biosynthesis of all triterpenoids, including the oleanane (B1240867) skeleton, originates from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.org In eukaryotes, these isoprenoid units are primarily synthesized through the mevalonate (B85504) (MVA) pathway. nih.govwikipedia.org

The key steps in this general pathway are as follows:

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA.

A third molecule of acetyl-CoA is added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

HMG-CoA is then reduced to mevalonate by the enzyme HMG-CoA reductase.

Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP.

IPP is isomerized to DMAPP by IPP isomerase.

Through a series of head-to-tail condensations, IPP and DMAPP units are assembled into the 15-carbon farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined in a head-to-head condensation to form the 30-carbon acyclic triterpene precursor, squalene (B77637). nih.gov This reaction is catalyzed by squalene synthase. The final step before cyclization is the epoxidation of squalene to 2,3-oxidosqualene (B107256) by the enzyme squalene epoxidase. nih.gov This activated intermediate is the pivotal substrate for the formation of the vast array of triterpenoid skeletons.

Enzymatic Mechanisms in Oleanane Scaffold Formation

The formation of the oleanane scaffold from the linear 2,3-oxidosqualene is a remarkable feat of enzymatic catalysis, involving a complex cascade of cyclizations and rearrangements. This process is primarily orchestrated by oxidosqualene cyclases, followed by tailoring enzymes, most notably cytochrome P450-dependent monooxygenases, which introduce functional diversity.

Oxidosqualene cyclases (OSCs) are the gatekeeper enzymes in triterpenoid biosynthesis, responsible for catalyzing the intricate cyclization of 2,3-oxidosqualene into various polycyclic skeletons. frontiersin.orgnih.govresearchgate.net For the formation of the oleanane skeleton, the key enzyme is β-amyrin synthase (bAS). nih.govnih.gov

The proposed mechanism involves the enzyme binding 2,3-oxidosqualene in a specific pre-folded conformation (chair-chair-chair). nih.gov The reaction is initiated by the protonation of the epoxide ring, leading to the formation of a tertiary carbocation. This triggers a series of concerted cyclization reactions, forming the A, B, C, and D rings and generating the dammarenyl cation intermediate. researchgate.net Subsequent ring expansion and further cyclization lead to the formation of the five-membered E ring and the characteristic oleananyl cation. The reaction terminates with the deprotonation at C-12, yielding the stable pentacyclic triterpene, β-amyrin, which possesses the fundamental olean-12-ene (B1638996) structure. researchgate.net

Interactive Data Table: Key Enzymes in Oleanane Biosynthesis

| Enzyme | Abbreviation | Function | Substrate | Product |

| Squalene Epoxidase | SE | Epoxidation | Squalene | 2,3-Oxidosqualene |

| β-Amyrin Synthase | bAS | Cyclization | 2,3-Oxidosqualene | β-Amyrin |

| β-Amyrin 28-oxidase | - | Oxidation | β-Amyrin | Erythrodiol (B191199) |

| Cytochrome P450 93E1 | CYP93E1 | Hydroxylation | β-Amyrin | Sophoradiol |

Following the formation of the β-amyrin backbone, a vast array of structural modifications are introduced by tailoring enzymes, primarily cytochrome P450-dependent monooxygenases (CYPs or P450s). frontiersin.orgbeilstein-journals.org These heme-thiolate proteins are renowned for their ability to catalyze highly regio- and stereospecific oxidations on complex molecules. beilstein-journals.org In triterpenoid biosynthesis, CYPs are responsible for introducing hydroxyl groups, and can further oxidize these to aldehydes, ketones, or carboxylic acids, thereby generating the immense diversity of naturally occurring triterpenoids. frontiersin.orgbeilstein-journals.org The CYP catalytic cycle involves the activation of molecular oxygen using electrons typically transferred from a NADPH-cytochrome P450 reductase. beilstein-journals.org

Several specific cytochrome P450 enzymes have been identified and characterized for their roles in modifying the oleanane skeleton.

β-amyrin 28-oxidase: This enzyme, a member of the CYP716A subfamily, plays a critical role in the biosynthesis of many important oleanane triterpenoids. nih.govoup.comoup.com It catalyzes the oxidation of the methyl group at the C-28 position of β-amyrin. nih.govoup.com This is a stepwise oxidation, first producing the primary alcohol, erythrodiol (olean-12-ene-3β,28-diol), followed by the aldehyde, and finally the carboxylic acid, oleanolic acid. oup.comoup.com Therefore, β-amyrin 28-oxidase is the key enzyme responsible for the direct synthesis of the immediate precursor to Olean-12-ene-3beta,28-diol diacetate. Studies in various plants, including Panax ginseng (CYP716A52v2) and Polygala tenuifolia (CYP716A249), have confirmed this enzymatic function. nih.govnih.gov

CYP93E1: This cytochrome P450, identified in soybean (Glycine max), is another example of a triterpene-modifying enzyme. pnas.org However, its primary characterized function is the hydroxylation of β-amyrin at the C-22 position to produce sophoradiol. pnas.org While it contributes to the diversity of oleanane-type saponins, it is not directly involved in the biosynthetic pathway leading to erythrodiol. pnas.orgresearchgate.net

Biosynthetic Routes from Precursors to Olean-12-ene-3beta,28-diol

The biosynthetic pathway to Olean-12-ene-3beta,28-diol (erythrodiol) is a direct extension of the formation of the oleanane skeleton.

The pathway can be summarized as follows:

Formation of β-Amyrin: The acyclic precursor, 2,3-oxidosqualene, is cyclized by β-amyrin synthase (bAS) to form the pentacyclic triterpene, β-amyrin. nih.govnih.gov

Hydroxylation at C-28: The methyl group at the C-28 position of β-amyrin is then hydroxylated by a β-amyrin 28-oxidase, a specific type of cytochrome P450 monooxygenase. nih.govoup.com This single enzymatic step yields Olean-12-ene-3beta,28-diol. ebi.ac.uk

The final step to produce the subject compound, this compound, involves the acetylation of the hydroxyl groups at both the C-3 and C-28 positions. This reaction is catalyzed by acetyltransferases, which utilize acetyl-CoA as the acetyl group donor. While the specific acetyltransferase responsible for the di-acetylation of erythrodiol has not been definitively characterized in the literature, this is a common biochemical transformation for modifying the properties of natural products.

Interactive Data Table: Biosynthetic Pathway to Olean-12-ene-3beta,28-diol

| Step | Precursor | Enzyme | Product |

| 1 | 2,3-Oxidosqualene | β-Amyrin Synthase (bAS) | β-Amyrin |

| 2 | β-Amyrin | β-Amyrin 28-oxidase (CYP716A family) | Olean-12-ene-3beta,28-diol (Erythrodiol) |

| 3 | Olean-12-ene-3beta,28-diol | Acetyltransferase(s) | This compound |

Chemical Synthesis and Derivatization Strategies for Olean 12 Ene 3beta,28 Diol Diacetate

Synthetic Approaches to Olean-12-ene-3beta,28-diol (Erythrodiol)

The synthesis of Olean-12-ene-3beta,28-diol, commonly known as erythrodiol (B191199), is a critical first step in obtaining its diacetate derivative. Erythrodiol serves as the foundational diol for subsequent esterification.

A primary and well-documented method for the synthesis of erythrodiol involves the reduction of oleanolic acid, a readily available pentacyclic triterpenoid (B12794562) carboxylic acid. acs.org This transformation targets the carboxylic acid group at the C-28 position for reduction to a primary alcohol without affecting the secondary hydroxyl group at the C-3 position.

A common and effective reagent for this reduction is lithium aluminium hydride (LiAlH₄). acs.orgnih.govnih.gov The reaction is typically carried out in an appropriate solvent, such as tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic attack of the hydride ion from LiAlH₄ on the carbonyl carbon of the carboxylic acid, leading to the formation of a primary alcohol upon workup. This method is highly efficient for converting the C-28 carboxylic acid of oleanolic acid into the corresponding primary alcohol, thus yielding erythrodiol. acs.orgnih.gov

The general scheme for this reduction is as follows: Oleanolic Acid + LiAlH₄ → Erythrodiol

This reduction is a key step in the semisynthesis of various oleanane (B1240867) triterpenoids, starting from abundant natural precursors like oleanolic acid.

Synthesis of Olean-12-ene-3beta,28-diol Diacetate through Esterification

Once erythrodiol is obtained, this compound can be synthesized through the esterification of both the C-3beta secondary hydroxyl group and the C-28 primary hydroxyl group.

A standard and effective method for this diacetylation is the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine (B92270). mdpi.comnih.gov In this reaction, both hydroxyl groups of erythrodiol act as nucleophiles, attacking the electrophilic carbonyl carbons of acetic anhydride. Pyridine serves as a catalyst and a scavenger for the acetic acid byproduct formed during the reaction. This process leads to the formation of ester linkages at both the C-3 and C-28 positions, yielding the desired this compound.

The general reaction can be represented as: Erythrodiol + Acetic Anhydride (in Pyridine) → this compound

While the synthesis of the diacetate involves the acetylation of both hydroxyl groups, the selective acetylation of one hydroxyl group over the other is a significant aspect of triterpenoid chemistry, often accomplished through the use of protecting groups. The differential reactivity of the primary C-28 hydroxyl and the secondary C-3 hydroxyl group can be exploited.

In a study focused on the synthesis of an olean-12-en-28-ol derivative, the primary alcohol of erythrodiol was selectively protected. acs.orgnih.gov This strategy allows for the specific modification of the secondary hydroxyl group. For instance, the primary hydroxyl group can be selectively protected using a bulky silyl (B83357) ether, such as tert-butyldimethylsilyl (TBDMS) ether. acs.orgnih.gov With the primary alcohol protected, the secondary alcohol at C-3 can then be acylated. Subsequent removal of the protecting group would yield the 3-monoacetate. To achieve the diacetate from this route, one would first acetylate the unprotected hydroxyl group and then proceed to acetylate the other after deprotection, though direct diacetylation is more straightforward for the target compound.

Enzymatic reactions can also offer high regioselectivity. Lipases, for example, are known to selectively acylate primary alcohols in the presence of secondary alcohols in various diol compounds. researchgate.net

The use of protecting groups is a fundamental strategy in the multi-step synthesis of complex molecules like triterpenoid derivatives to ensure that specific functional groups react in a controlled manner.

As mentioned, silyl ethers are common protecting groups for alcohols. chemistrysteps.comhighfine.com For erythrodiol, the primary hydroxyl group at C-28 can be selectively protected with a tert-butyldimethylsilyl (TBDMS) group using TBDMS chloride in the presence of a base like imidazole. acs.orgnih.gov This TBDMS group is stable under the conditions required for the acylation of the C-3 hydroxyl group.

The deprotection of the TBDMS group is typically achieved using a fluoride (B91410) ion source, such as tetra-n-butylammonium fluoride (TBAF) in a solvent like THF. acs.orgnih.gov The high affinity of silicon for fluoride drives this deprotection reaction, regenerating the primary alcohol.

Exploration of Oleanane Triterpenoid Derivatives and Analogues

The oleanane scaffold is a versatile platform for the development of a wide range of derivatives and analogues through various chemical modifications.

The hydroxyl groups at the C-3 and C-28 positions of erythrodiol are common sites for chemical modification to produce a diverse array of derivatives with potentially interesting biological activities.

Beyond simple acetylation, these hydroxyl groups can be modified in several ways:

Esterification with various carboxylic acids: This can be used to introduce different acyl groups, potentially altering the lipophilicity and other properties of the molecule. mdpi.com

Formation of ethers: Alkylation of the hydroxyl groups can yield ether derivatives.

Oxidation: The secondary alcohol at C-3 can be oxidized to a ketone, and the primary alcohol at C-28 can be oxidized to an aldehyde or a carboxylic acid.

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can produce saponin-like compounds. nih.gov

Introduction of nitrogen-containing functional groups: The hydroxyl groups can be converted to amines or other nitrogenous groups to explore different chemical spaces. nih.gov

These modifications allow for the systematic exploration of structure-activity relationships within the oleanane triterpenoid class.

Data Tables

Table 1: Key Compounds and Reagents

| Compound/Reagent | Role in Synthesis |

|---|---|

| Oleanolic Acid | Precursor for Erythrodiol |

| Lithium Aluminium Hydride (LiAlH₄) | Reducing agent for carboxylic acid |

| Erythrodiol | Diol precursor for the diacetate |

| Acetic Anhydride | Acetylating agent for esterification |

| Pyridine | Catalyst and base in acetylation |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Protecting group for primary alcohol |

Table 2: Chemical Structures of Key Compounds

| Compound Name | Chemical Structure |

|---|---|

| Oleanolic Acid | C₃₀H₄₈O₃ |

| Erythrodiol | C₃₀H₅₀O₂ |

Introduction of Different Ester Moieties

The derivatization of oleanane-type triterpenoids, including this compound, through the introduction of various ester moieties is a key strategy to modulate their physicochemical properties and enhance their biological activities. Standard acylation methods are commonly employed to achieve these transformations.

One of the most straightforward methods for introducing ester groups is through the reaction of the parent diol, erythrodiol (Olean-12-ene-3beta,28-diol), with an appropriate acylating agent. For instance, treatment of erythrodiol with acetic anhydride in pyridine is a common method to produce this compound. mdpi.com This reaction serves as a model for the introduction of other ester functionalities. By replacing acetic anhydride with other acid anhydrides or acyl chlorides, a diverse range of ester derivatives can be synthesized.

Research into the synthesis of new fatty acid derivatives of oleanane triterpenoids has demonstrated the versatility of this approach. proquest.com Starting from natural products like oleanolic acid, which shares the same oleanane skeleton, researchers have synthesized various ester derivatives. For example, after protecting the C-3 hydroxyl group and reducing the C-28 carboxylic acid to a primary alcohol to form 3-methylerythrodiol, new fatty acid esters were synthesized by reacting it with different fatty acid halides. proquest.com This methodology is directly applicable to the synthesis of derivatives of Olean-12-ene-3beta,28-diol.

The following table summarizes representative examples of ester derivatization of oleanane triterpenoids, illustrating the types of reagents used and the resulting ester moieties introduced.

| Starting Material | Acylating Agent | Resulting Ester Moiety | Reference |

| Erythrodiol | Acetic Anhydride | Diacetate | mdpi.com |

| 3-Methylerythrodiol | Lauryl Chloride | Laurate | proquest.com |

| 3-Methylerythrodiol | Myristoyl Chloride | Myristate | proquest.com |

| 3-Methylerythrodiol | Stearoyl Chloride | Stearate | proquest.com |

| 3-Methylerythrodiol | Behenoyl Chloride | Behenate | proquest.com |

These synthetic strategies highlight the chemical tractability of the hydroxyl groups at the C-3 and C-28 positions of the oleanane scaffold, allowing for the systematic exploration of structure-activity relationships by varying the ester substituents.

Microbial Biotransformation for Structural Elaboration

Microbial biotransformation represents a powerful and environmentally benign tool for the structural modification of complex natural products like this compound. nih.gov This approach utilizes the enzymatic machinery of microorganisms, such as fungi and bacteria, to catalyze regio- and stereospecific reactions that are often difficult to achieve through conventional chemical synthesis. jmaps.in While specific studies on the microbial biotransformation of this compound are not extensively documented, a significant body of research on related oleanane and pentacyclic triterpenoids provides a strong basis for predicting potential transformations. nih.govnih.gov

The primary reactions catalyzed by microorganisms on triterpenoid skeletons include hydroxylations, oxidations, and glycosylations. nih.gov These modifications can profoundly alter the biological activity of the parent molecule. For instance, the introduction of hydroxyl groups at various positions on the oleanane core is a common outcome of fungal biotransformation.

Filamentous fungi, in particular, have been widely employed for the biotransformation of triterpenoids. mdpi.com Genera such as Aspergillus, Mucor, and Penicillium have been shown to effectively metabolize various pentacyclic triterpenes. jmaps.inmdpi.com These biotransformations are influenced by factors such as the choice of microbial strain, culture medium composition, and incubation conditions. mdpi.com

The table below presents examples of microbial biotransformations of pentacyclic triterpenoids that are structurally related to Olean-12-ene-3beta,28-diol, illustrating the types of microorganisms used and the resulting structural modifications.

| Substrate | Microorganism | Transformation | Reference |

| Lupeol | Aspergillus ochraceus | Introduction of double bonds | mdpi.com |

| Lupeol | Mucor rouxii | Oxygen insertion | mdpi.com |

| Betulin | Microsporum canis | Oxidation to betulinic acid | researchgate.net |

| Betulin | Trichophyton tonsurans | Oxidation to betulinic acid | researchgate.net |

| Glycyrrhetinic acid | Mucor polymorphosporus | Hydroxylation | jmaps.in |

Given these precedents, it is conceivable that the microbial transformation of this compound could lead to the formation of novel hydroxylated or further oxidized derivatives. The ester groups at C-3 and C-28 may or may not be hydrolyzed by the microorganisms during the biotransformation process, leading to a wider array of potential products. Such structurally elaborated compounds would be valuable for exploring new pharmacological activities.

Structure Activity Relationship Sar Studies of Olean 12 Ene 3beta,28 Diol Diacetate and Its Analogues

Impact of Acetyl Substitutions on Biological Potency and Selectivity

The acetylation of hydroxyl groups on the oleanane (B1240867) backbone, particularly at the C-3 and C-28 positions to form Olean-12-ene-3beta,28-diol diacetate, significantly influences the compound's biological profile. Structure-activity relationship studies demonstrate that such modifications can modulate activities ranging from antibacterial to cytotoxic effects.

Research involving the synthesis of various oleanane triterpenoid (B12794562) derivatives has shown that acetylation is a key strategy for enhancing potency. nih.gov For instance, the acetylation of the C-3 hydroxyl group in certain oleanane-type triterpenoids led to derivatives with more potent antibacterial activity compared to their parent compounds. mdpi.com In a specific study, C-3 acetylated derivatives exhibited greater antibacterial potential against Bacillus cereus than the ampicillin (B1664943) control. mdpi.com This suggests that the addition of acetyl groups can increase the lipophilicity of the molecule, potentially facilitating its passage through bacterial cell membranes.

Furthermore, modifications to the hydroxyl group at C-3 have been shown to confer antiproliferative activity to derivatives of oleanolic acid (OA), a closely related oleanane triterpenoid. acs.org While the parent compound, oleanolic acid, may show modest bioactivity, chemical modifications like acetylation can produce analogues with greatly enhanced effects. nih.gov

Table 1: Antibacterial Activity of Oleanane Triterpenoids and their Acetylated Derivatives

| Compound | Parent Compound | Modification | Activity against B. cereus (MIC µg/mL) |

|---|---|---|---|

| Derivative 2 | Fatsicarpain C | C-3 Acetylation | 1.95 |

| Derivative 5 | Fatsicarpain F | C-3 Acetylation | 0.97 |

| Derivative 6 | Fatsicarpain G | C-3 Acetylation | 0.97 |

| Ampicillin | N/A | N/A (Control) | 3.90 |

Data sourced from a study on oleanane triterpene derivatives. mdpi.com

Influence of Stereochemistry on Molecular Interactions with Biological Targets

The specific three-dimensional arrangement of atoms, or stereochemistry, within oleanane derivatives is a critical determinant of their interaction with biological targets and, consequently, their bioactivity. mdpi.com The orientation of substituents on the pentacyclic framework dictates the molecule's ability to bind effectively to receptor sites or enzyme active sites.

The stereochemistry of the hydroxyl group at the C-3 position is particularly important for physiological function. mdpi.com The naturally more common 3β-OH isomers often exhibit different biological activities compared to the less common 3α-OH isomers. mdpi.com This steric characteristic is a crucial factor in determining the pharmacological potential and safety of these triterpenoids. mdpi.com

In the synthesis of complex derivatives, controlling stereochemistry is paramount. For example, in the creation of certain oleanolic acid derivatives, the stereochemistry of a newly introduced epoxy group was confirmed as having an α-configuration through Nuclear Overhauser Effect (NOE) correlations, a sophisticated NMR technique that measures the spatial proximity of atoms. nih.gov This precise structural knowledge is essential for understanding how the molecule will interact with its biological target.

Effects of Other Substituents and Derivatives on Bioactivity

Beyond simple acetylation, a wide array of other substituents and derivative forms have been explored to modulate the bioactivity of the oleanane scaffold. These modifications can involve introducing different functional groups at various positions on the rings, creating hybrid molecules, or altering existing functionalities.

Studies have shown that introducing moieties such as amides or α,β-unsaturated ketones can lead to compounds with significant cytotoxic properties against cancer cell lines. nih.gov For instance, a series of oleanolic acid derivatives featuring α,β-unsaturated ketone modifications at C-2, C-3, and C-28 were evaluated for their effects against prostate cancer (PC3) cells. nih.gov Similarly, the synthesis of derivatives with various amide side chains at the C-2 position has been undertaken to explore their potential as selective ligands for biological targets like the vascular endothelial growth factor (VEGF) promoter i-motif. nih.gov

The type and position of substituents play a crucial role. A preliminary structure-activity relationship analysis of polyhydroxylated oleanane triterpenoids indicated that a γ-lactone ring at C-22 and C-29, along with the double bond at C-12 and C-13, were essential structural features for cytotoxicity against several human cancer cell lines. mdpi.com In another study, the presence of a hydroxyl group at C-23 was found to be critical for inhibiting the proliferation of HepG2 liver cancer cells. rsc.org The introduction of bulky substituents at the C-28 position has also been shown to influence activity, with the effect being dependent on the specific aglycone (the non-sugar part of the molecule). acs.org

The synthesis of hybrid compounds, such as conjugates of oleanolic acid derivatives with chalcones, has been explored to develop potent α-glucosidase inhibitors. nih.gov This approach combines the structural features of two different classes of bioactive molecules to create a new chemical entity with potentially synergistic or novel activities.

Table 2: Bioactivity of Various Oleanane Derivatives

| Derivative Type | Modification | Target/Activity | Reference |

|---|---|---|---|

| Amide Derivatives | Amide side chains at C-2 | VEGF promoter i-motif binding | nih.gov |

| α,β-Unsaturated Ketones | Ketone groups at C-2, C-3, C-28 | Cytotoxicity (PC3 cells) | nih.gov |

| Polyhydroxylated Triterpenoids | γ-lactone ring at C-22, C-29 | Cytotoxicity (A549, MCF-7) | mdpi.com |

| Olean-12-en-28-ol, 3β-pentacosanoate | Long-chain fatty acid ester at C-3 | Anti-inflammatory, Remyelination | nih.gov, acs.org |

Computational Approaches and Molecular Docking in SAR Elucidation

To rationalize and predict the structure-activity relationships of oleanane triterpenoids, computational methods are increasingly employed. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations provide valuable insights into the molecular basis of bioactivity. nih.govresearchgate.net

Molecular docking studies have been used to predict the binding modes of oleanane derivatives with specific protein targets. For example, a docking study suggested that Olean-12-en-3-ol, acetate (B1210297), a compound closely related to the subject of this article, can bind to the main protease (Mpro) of the SARS-CoV-2 virus, indicating its potential as a viral replication inhibitor. researchgate.net Such studies help to identify key amino acid residues in the binding pocket that interact with the ligand, guiding the design of more potent inhibitors.

QSAR analysis is another powerful computational tool used to correlate the chemical structure of compounds with their biological activity. By analyzing a series of oleanolic acid derivatives, researchers have used QSAR to investigate the molecular mechanism of retention in chromatography, finding that the ionization potential of the molecules significantly affects their behavior. nih.gov These models can help predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

These computational approaches, when combined with experimental data, provide a comprehensive framework for understanding the SAR of this compound and its analogues, facilitating the rational design of new derivatives with improved therapeutic properties.

Future Research Trajectories for Olean 12 Ene 3beta,28 Diol Diacetate

In-Depth Mechanistic Elucidation of Biological Actions

Future investigations must prioritize a deep dive into the molecular mechanisms underpinning the biological effects of Olean-12-ene-3beta,28-diol diacetate. Research on similar compounds, such as olean-12-en-28-ol, 3β-pentacosanoate (OPCA), which shares the same erythrodiol (B191199) core, has provided a roadmap for such studies. OPCA has been shown to exert potent anti-inflammatory and neuroprotective effects in preclinical models of multiple sclerosis (MS). nih.govacs.org

Key areas for mechanistic elucidation would include:

Receptor Binding and Target Identification: Identifying the specific cellular receptors or enzymes that this compound interacts with to initiate its biological response.

Modulation of Inflammatory Pathways: Investigating the compound's effect on key inflammatory signaling cascades like NF-κB and JAK-STAT. Studies on OPCA revealed a significant reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-6. nih.gov A crucial research goal would be to determine if the diacetate derivative operates through similar or distinct pathways.

Gene Expression Profiling: Utilizing transcriptomics to understand how the compound alters gene expression in target cells. For instance, OPCA treatment in an experimental autoimmune encephalomyelitis (EAE) model led to the upregulation of genes critical for myelin development and structure, including PLP, MBP, and MAG, suggesting a direct role in promoting remyelination. acs.org Future studies should explore if the diacetate analogue shares these regenerative properties.

Development of Novel Synthetic Analogues with Improved Efficacy and Specificity

The semi-synthesis of oleanane (B1240867) triterpenoids is a well-established field, offering a clear path for developing novel analogues of this compound. The synthesis of OPCA, for example, begins with commercially available oleanolic acid, which is reduced to form erythrodiol (Olean-12-ene-3β,28-diol), the direct precursor to the diacetate compound. nih.govacs.org

Future synthetic strategies should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to determine which functional groups are essential for its activity. This could involve synthesizing a library of analogues with different ester groups at the C-3 and C-28 positions or introducing new functionalities on the pentacyclic core.

Enhancing Bioavailability: The lipophilic nature of triterpenoids can limit their bioavailability. Future synthetic work could focus on creating derivatives, such as glycoconjugates or pro-drugs, to improve solubility and absorption, a strategy that has been explored for other triterpenoids like betulin. mdpi.com

Improving Potency and Specificity: The development of highly potent synthetic oleanane triterpenoids, such as 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), demonstrates that chemical modification can yield compounds with activities at nanomolar concentrations. nih.gov Similar targeted modifications to the this compound structure could lead to next-generation therapeutic candidates with enhanced potency and reduced off-target effects.

Investigation of Synergistic Effects with Other Therapeutic Agents

A significant future research avenue is the exploration of combination therapies. The complex nature of diseases like cancer, neurodegeneration, and chronic inflammation often requires multi-target approaches. This compound, with its potential anti-inflammatory properties, could be an ideal candidate for synergistic studies.

Research should be designed to:

Identify Rational Combinations: Based on its mechanism of action, the compound could be paired with other drugs. For example, in the context of MS, its efficacy could be tested alongside immunomodulatory drugs. The analogue OPCA was studied in comparison to fingolimod (B1672674) (FTY720), a standard MS therapy, and showed comparable or even better performance in ameliorating EAE progression. nih.govacs.org Future studies could move from comparison to combination, assessing if the diacetate can enhance the effects of drugs like fingolimod or allow for lower, safer doses.

Elucidate Mechanisms of Synergy: If a synergistic interaction is identified, further research would be needed to understand the molecular basis of this effect. This could involve examining how the combination affects signaling pathways, cell metabolism, or drug transport.

Preclinical Validation: Promising combinations identified in vitro would need to be validated in relevant animal models to confirm the synergistic therapeutic effect and assess any potential for combined toxicity.

Advanced Preclinical Studies in Complex Disease Models

While initial biological screening can be performed in cell culture, the true therapeutic potential of this compound must be evaluated in advanced preclinical models that mimic human diseases.

The comprehensive study of the related compound OPCA in the EAE mouse model of multiple sclerosis serves as an excellent template for future preclinical research. nih.govacs.org In these studies, OPCA demonstrated the ability to protect the blood-brain barrier, prevent inflammation, and normalize the immune response. nih.govacs.org

Future preclinical research on the diacetate should involve:

Chronic Disease Models: Moving beyond acute models to chronic models of disease, which better reflect the long-term nature of conditions like multiple sclerosis, rheumatoid arthritis, or Alzheimer's disease.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Establishing a clear relationship between the dose of the compound, its concentration in relevant tissues (like the brain), and the observed therapeutic effect.

Diverse Disease Areas: Expanding preclinical testing to other areas where oleanane triterpenoids have shown promise, including oncology, metabolic syndrome, and hepatoprotection. acs.org

| Preclinical Findings for the Related Compound Olean-12-en-28-ol, 3β-pentacosanoate (OPCA) | |

| Model | Experimental Autoimmune Encephalomyelitis (EAE), a model for Multiple Sclerosis. nih.gov |

| Key Biological Actions | Anti-inflammatory and Neuroprotective. nih.govacs.org |

| Effects on Gene Expression | Downregulation of Pro-inflammatory Genes: TNF-α, IL-6, CCL5. acs.orgUpregulation of Myelin-related Genes: PLP, MBP, MAG. acs.org |

| Observed Outcomes | Ameliorated disease progression and improved neurological function. nih.govacs.org Maintained blood-brain barrier integrity. acs.org Promoted remyelination. acs.org |

| Comparative Efficacy | Demonstrated efficacy comparable or superior to the reference drug fingolimod (FTY720) in the EAE model. nih.govacs.org |

This table summarizes data for a closely related analogue to indicate potential areas of investigation for this compound.

Exploration of Biotechnological Production and Derivatization Methods

Currently, many oleanane triterpenoids are sourced via isolation from plant materials or through semi-synthesis from abundant natural precursors like oleanolic acid. nih.govacs.org These methods can face challenges related to yield, purity, and sustainability. Future research should explore biotechnological avenues for both production and derivatization.

Key areas of exploration include:

Metabolic Engineering: Engineering microorganisms, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, to produce the erythrodiol backbone. This would involve introducing the necessary plant enzymes into the microbe to create a cellular factory for the precursor, offering a scalable and controlled production platform.

Plant Cell Cultures: Developing large-scale plant cell culture systems to produce the erythrodiol precursor, which could optimize yield and avoid the complexities of agricultural production.

Enzymatic Derivatization: Using isolated enzymes, such as lipases or acyltransferases, for the specific and efficient acetylation of the C-3 and C-28 hydroxyl groups of erythrodiol. This "green chemistry" approach could offer high selectivity and reduce the need for harsh chemical reagents and protective group chemistry often used in traditional synthesis.

Q & A

Q. How is Olean-12-ene-3beta,28-diol diacetate synthesized and purified in laboratory settings?

The compound is synthesized via acetylation of the parent diol (e.g., erythrodiol) using acetic anhydride in the presence of catalysts like pyridine. Key steps include:

- Reduction of precursor triterpenes (e.g., oleanolic acid) with lithium aluminum hydride (LiAlH4) to yield the diol intermediate.

- Acetylation at C-3 and C-28 positions under reflux conditions.

- Purification via silica gel column chromatography or recrystallization, monitored by thin-layer chromatography (TLC; Rf ~0.6 in ethyl acetate/hexane). Final purity is confirmed by melting point analysis (180–182°C) and NMR spectroscopy .

Q. What analytical techniques confirm the structural integrity of this compound?

A multi-technique approach is employed:

- Mass Spectrometry (MS): Electron ionization (EI) reveals characteristic fragmentation patterns, such as the base peak at m/z 203 for Δ18-oleanene derivatives, confirming the diacetate structure.

- NMR Spectroscopy: ¹H NMR shows acetate protons at δ 2.0–2.1 ppm and oleanane skeleton protons (e.g., δ 5.3 ppm for H-12). ¹³C NMR confirms acetyl carbonyls at δ 170–171 ppm .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

- Molecular weight: 526.75 g/mol (C₃₄H₅₄O₄).

- Solubility: Limited aqueous solubility; dissolves in DMSO, chloroform, or methanol for biological assays.

- Chromatographic behavior: Rf ~0.6 in silica TLC (ethyl acetate/hexane 3:7). These properties guide solvent selection and HPLC method development .

Advanced Questions

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:

- Orthogonal validation: Cross-test bioactivity using enzyme inhibition (e.g., carbonic anhydrase II) and cell viability assays (e.g., MTT).

- Purity quantification: Use HPLC-MS to ensure ≥95% purity before testing.

- Standardized protocols: Replicate studies using established models, such as 24-hour exposure in hyperglycemic rabbits, to ensure comparability .

Q. What methodologies establish structure-activity relationships (SAR) for derivatives?

SAR studies involve:

- Functional group modifications: Synthesize tosylate or monoacetate analogs to assess the impact of lipophilicity on cytotoxicity.

- Electronic profiling: Correlate substituent effects (e.g., Hammett σ values) with inhibitory potency against targets like carbonic anhydrase II.

- Crystallography: Compare crystal structures (e.g., diacetate vs. betulin derivatives) to identify critical hydrogen-bonding interactions .

Q. How should pharmacokinetic studies be designed for preclinical models?

Key considerations include:

- Radiolabeling: Use ³H/¹⁴C-labeled compound to track absorption and tissue distribution.

- Quantification: Employ LC-MS/MS with a lower detection limit of 1 ng/mL for plasma/tissue analysis.

- Excretion pathways: Implement bile duct-cannulated models to assess enterohepatic recirculation, as triterpene diesters are often excreted via bile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.